molecular formula C8H11O5P B14165162 Ethanol, 2-phenoxy-, phosphate CAS No. 18168-30-4

Ethanol, 2-phenoxy-, phosphate

Cat. No.: B14165162
CAS No.: 18168-30-4
M. Wt: 218.14 g/mol
InChI Key: KSTDNMVCVQWPJG-UHFFFAOYSA-N
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Description

Overview of Phenoxyethanol (B1677644) and its Phosphate (B84403) Derivatives in Chemical Research

2-Phenoxyethanol (B1175444) (PhE), the parent alcohol of the title compound, is a glycol ether that serves as a foundational molecule in numerous areas of study. atamankimya.comatamankimya.com It is recognized for its utility as a solvent, a preservative in cosmetics and pharmaceuticals, and as a reagent in organic synthesis. acs.orgwikipedia.org The chemical structure of 2-phenoxyethanol, featuring both a phenyl ether and a primary alcohol functional group, allows for a variety of chemical modifications, leading to a range of derivatives. atamankimya.com

The phosphorylation of 2-phenoxyethanol to yield phosphate esters like Ethanol (B145695), 2-phenoxy-, phosphate introduces a phosphate moiety that significantly alters the molecule's properties. Organophosphate esters are a broad class of compounds with diverse applications, and those derived from phenoxyethanol are subjects of academic inquiry. ontosight.ai Research into these derivatives often explores their potential as flame retardants, plasticizers, and intermediates in the synthesis of more complex molecules. ontosight.ai

Recent academic studies have investigated the interactions of 2-phenoxyethanol and its phosphate derivatives in aqueous solutions. For instance, a 2025 study focused on the volumetric and acoustic properties of mixtures containing 2-phenoxyethanol and sodium L-ascorbyl-2-phosphate, providing insights into molecular interactions through parameters like apparent molar volume and isentropic compression. researchgate.net Another area of research involves the use of phenoxyethyl-containing ligands in coordination chemistry. A study detailed the synthesis of a novel 2-phenoxyethyl xanthate ligand and its complexes with transition metals, characterizing their physical and spectral properties. researchgate.net Furthermore, the dihydrogen phosphate anion has been a subject of interaction studies with complex molecules, indicating the relevance of the phosphate group in molecular recognition processes. nih.gov

Table 1: Chemical Identity of Ethanol, 2-phenoxy-, phosphate

Identifier Value
IUPAC Name 2-phenoxyethyl dihydrogen phosphate
Molecular Formula C8H11O5P
InChI Key KSTDNMVCVQWPJG-UHFFFAOYSA-N
CAS Number Not clearly defined for the acid form, salts have distinct CAS numbers (e.g., 68511-20-6 for the potassium salt). chemicalbook.comnih.gov
Parent Compound 2-Phenoxyethanol (CAS: 122-99-6) nih.gov

Data sourced from PubChem. uni.lu

Historical Context of Phenoxyethanol Synthesis and its Relevance to Phosphate Ester Research

The synthesis of 2-phenoxyethanol has a well-documented history, which is foundational to understanding the preparation of its derivatives. One of the earliest reported syntheses of 2-phenoxyethanol dates back to 1894 by Ernst Roithner, who described its formation from the reaction of ethylene (B1197577) oxide with phenol (B47542) in a basic medium. acs.orgchemicalbook.com An alternative and widely used method was reported two years later by William Henry Bentley, Edward Haworth, and William Henry Perkin, Jr. acs.org This method, a variation of the Williamson ether synthesis, involves the reaction of sodium phenolate (B1203915) with 2-chloroethanol (B45725). acs.orgwikiwand.com Industrial production of 2-phenoxyethanol today often utilizes the hydroxyethylation of phenol with ethylene oxide in the presence of alkaline catalysts. atamankimya.comwikiwand.com

The synthesis of phosphate esters, in general, is a significant area of organic chemistry. The formation of this compound involves the reaction of 2-phenoxyethanol with a phosphorylating agent. A common laboratory and industrial approach is the reaction of the alcohol (2-phenoxyethanol) with phosphoric acid or one of its more reactive derivatives, such as phosphorus oxychloride, followed by hydrolysis. The specific conditions of this esterification can be controlled to produce the mono-, di-, or tri-substituted phosphate ester. The combination of 2-phenoxyethanol with phosphoric acid can also serve to neutralize any residual basic catalyst from the synthesis of the parent alcohol and to form the phosphate compound.

The historical development of these synthetic methods is directly relevant to the academic research on this compound, as it provides the basis for obtaining the compound for further study. The ability to efficiently synthesize 2-phenoxyethanol and subsequently phosphorylate it is crucial for investigating the properties and potential applications of its phosphate derivatives.

Scope and Significance of Academic Research on this compound

Academic research on this compound and its salts encompasses several areas of chemical science. The compound itself is often studied as an example of an organophosphate ester, contributing to the broader understanding of this class of chemicals. ontosight.ai

One significant area of research is in materials science, where phenoxyethanol phosphate derivatives are investigated as flame retardants and plasticizers. ontosight.ai The introduction of the phosphate group can impart flame-retardant properties to polymers and other materials.

In analytical chemistry, studies may focus on the detection and quantification of this compound and its parent molecule, 2-phenoxyethanol, in various matrices. This is particularly relevant given the use of 2-phenoxyethanol in consumer products. nih.gov

Furthermore, the compound serves as an intermediate in organic synthesis. ontosight.ai The phosphate group can be a leaving group in certain reactions or can be used to temporarily protect the hydroxyl group of 2-phenoxyethanol during a multi-step synthesis. The study of its reactivity and utility in building more complex molecular architectures is a valid field of academic pursuit.

Recent research highlights its use in biochemical applications. The dipotassium (B57713) salt of 2-phenoxyethyl phosphate is noted for its surfactant properties and use as a reagent in biochemical assays and as an emulsifier in various formulations. evitachem.com Its ability to reduce surface tension is a key property explored in these contexts. evitachem.com The compound can also undergo hydrolysis to release 2-phenoxyethanol and phosphoric acid. evitachem.com

Table 2: Research Focus Areas for this compound

Research Area Focus of Study
Materials Science Investigation as a potential flame retardant and plasticizer. ontosight.ai
Analytical Chemistry Development of methods for detection and quantification. nih.gov
Organic Synthesis Use as a synthetic intermediate and study of its reactivity. ontosight.ai
Biochemical Applications Application as a surfactant and emulsifier in assays and formulations. evitachem.com
Physical Chemistry Study of molecular interactions in solution. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18168-30-4

Molecular Formula

C8H11O5P

Molecular Weight

218.14 g/mol

IUPAC Name

2-phenoxyethyl dihydrogen phosphate

InChI

InChI=1S/C8H11O5P/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11)

InChI Key

KSTDNMVCVQWPJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOP(=O)(O)O

Related CAS

49862-22-8

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies for Ethanol, 2 Phenoxy , Phosphate

Established Synthetic Pathways for 2-Phenoxyethanol (B1175444) Phosphate (B84403)

The traditional synthesis of 2-phenoxyethanol phosphate and its salts involves multi-step chemical reactions, starting with the formation of its precursor, 2-phenoxyethanol, followed by phosphorylation.

Reaction of 2-Phenoxyethanol with Phosphoric Acid and Salt Formation (e.g., Potassium, Sodium)

The direct phosphorylation of 2-phenoxyethanol can be achieved through its reaction with phosphoric acid or its derivatives. This process can lead to the formation of the phosphate ester, which can then be converted into its corresponding potassium or sodium salts. The combination of 2-phenoxyethanol with phosphoric acid can result in a stable phosphate salt or complex, which may alter properties such as solubility and stability. Current time information in Bangalore, IN.

One established method for synthesizing the dipotassium (B57713) salt of 2-phenoxyethyl phosphate involves the reaction of 2-phenoxyethanol with dipotassium hydrogen phosphate. evitachem.com The general procedure is conducted under controlled temperature and pH to facilitate the formation of the phosphate ester. Subsequent neutralization and purification steps, such as crystallization or filtration, are crucial to isolate the final product and remove unreacted materials. evitachem.com Similarly, sodium salts can be synthesized, with sodium 2-phenoxyethyl phosphate being a recognized compound. ontosight.ai The synthesis may involve the use of sodium-containing bases or phosphate salts during the reaction or neutralization phase. researchcommons.org

An enzymatic approach has also been explored for the phosphorylation of 2-phenoxyethanol. Acid phosphatases have been utilized to catalyze the reaction at the expense of inorganic phosphate donors like di-, tri-, hexameta-, or polyphosphate. nih.gov This biocatalytic method offers mild reaction conditions, preventing undesirable side reactions. nih.gov

ReactantsReagents/CatalystsKey ConditionsProduct
2-Phenoxyethanol, Dipotassium hydrogen phosphate-Controlled temperature and pHDipotassium 2-phenoxyethyl phosphate
2-Phenoxyethanol, Phosphoric acid-Controlled mixing/reaction2-Phenoxyethanol; phosphoric acid complex/salt
2-PhenoxyethanolAcid phosphatases, inorganic phosphateMild pH and temperature2-Phenoxyethyl monophosphate

Precursor Synthesis via Phenol-Ethylene Oxide Reaction in Alkaline Media

A primary industrial method for synthesizing the precursor, 2-phenoxyethanol, is through the reaction of phenol (B47542) with ethylene (B1197577) oxide in an alkaline environment. journals.co.zanih.govcamachem.com This reaction is typically catalyzed by strong alkalis such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which are favored for their reactivity and availability. Current time information in Bangalore, IN. The reaction is often performed without a solvent to enhance purity and yield. Current time information in Bangalore, IN.journals.co.za

Key parameters for this synthesis include a reaction temperature between 120 to 180°C and pressure maintained at or below 0.2 MPa during the introduction of ethylene oxide. Current time information in Bangalore, IN. To achieve a high-purity product with low residual phenol content, a two-step addition of ethylene oxide with an intermediate partial neutralization of the catalyst is often employed. Current time information in Bangalore, IN. Phosphoric acid can be used for this neutralization step. Current time information in Bangalore, IN.google.comgoogle.com

ReactantsCatalystTemperaturePressureKey Features
Phenol, Ethylene oxideSodium hydroxide, Potassium hydroxide120-180°C≤ 0.2 MPaSolvent-free, two-step ethylene oxide addition with partial neutralization

Precursor Synthesis via Phenolate-Monohalohydrin Condensation

An alternative route to 2-phenoxyethanol involves the condensation of a phenolate (B1203915), such as sodium phenolate, with a monohalohydrin like 2-chloroethanol (B45725) or 2-bromoethanol. evitachem.comjournals.co.zagoogle.com This method, also known as the Williamson ether synthesis, can achieve high yields. For instance, reacting 2-chloroethanol with a 30% sodium hydroxide solution and phenol at 100-110°C has been reported to produce a 98% yield. google.comcir-safety.org

To obtain high-purity, pharmaceutical-grade 2-phenoxyethanol, the reaction can be performed by reacting a phenolate with a monohalohydrin at a temperature that is less than or equal to the boiling point of the reaction mixture, sometimes without a catalyst. google.comlookchem.com The reaction temperature is typically maintained between 65°C and 75°C. lookchem.com Following the reaction, the product is extracted and purified, often through fractional distillation. journals.co.zagoogle.com

ReactantsKey ConditionsYieldNoteworthy Aspects
Sodium phenolate, 2-Chloroethanol70°C, aqueous solution80% w/w (theoretical)Dropwise addition of 2-chloroethanol solution. google.com
Phenol, 2-Chloroethanol, Sodium hydroxide solution (30%)100-110°C98%Industrial application not extensively described. google.comcir-safety.org
2-(2,2,2-trifluoroethoxy) phenol, 2-Bromoethanol90-100°C, Acetonitrile, K₂CO₃-Synthesis of a fluorinated derivative. google.com

Advanced Synthetic Methodologies for 2-Phenoxyethanol Precursors

In line with the growing emphasis on sustainable chemical processes, "green chemistry" approaches for the synthesis of 2-phenoxyethanol have been developed.

"Green Chemistry" Approaches Utilizing Ethylene Carbonate and Catalysts

A more environmentally benign pathway to 2-phenoxyethanol involves the reaction of phenol with ethylene carbonate in the presence of a catalyst. nih.govjournals.co.za This method avoids the use of hazardous and volatile ethylene oxide. nih.gov Various catalysts have been explored, including alkali carbonates, lithium hydride, and tetraethylammonium (B1195904) iodide. nih.govjournals.co.za However, these homogeneous catalysts can be difficult to recycle. nih.gov

ReactantsCatalystTemperatureKey Findings
Phenol, Ethylene CarbonateNa-mordenite180-210°CHigh selectivity (82-100%); solventless. scientificlabs.co.ukontosight.ai
Phenol, Ethylene CarbonatePotassium fluoride160°C99% conversion. medscape.com
Phenol, Ethylene CarbonateAlkali carbonates, LiH, Tetraethylammonium iodide-Effective but can lead to tarry products and difficult catalyst recycling. nih.gov

Synthesis of Related 2-Phenoxyethyl Derivatives for Structural and Functional Research

The 2-phenoxyethyl moiety is a key structural component in various compounds synthesized for research purposes, including potential therapeutic agents and specialized chemical ligands.

For example, 2-phenoxyethyl derivatives have been incorporated into the synthesis of potential dual Pim and mTORC protein kinase inhibitors. In one instance, a 7-chloro-3-(hydroxymethyl)-1-(2-phenoxyethyl)quinolin-2(1H)-one derivative was synthesized as part of this research. oup.com Another area of investigation involves the synthesis of novel emivirine (B1671222) analogues, where a phenoxyethoxymethyl moiety was attached to uracil (B121893) derivatives to create new TNK-651 analogues with potential anti-HIV activity. ontosight.ai

Furthermore, 2-phenoxyethyl derivatives are used in the development of intermediates for α-1 adrenoceptor blockers like silodosin. google.com The synthesis of 1-(2-phenoxyethyl)-4-phenyl-isonipecotic acid ethyl ester hydrobromide has also been explored for its potential in pain management and neurological disorders. google.com In the field of coordination chemistry, potassium 2-phenoxyethyl xanthate has been synthesized by reacting 2-phenoxyethanol with potassium hydroxide followed by the addition of carbon disulfide, creating a ligand for complexing with various transition metals. researchgate.net

Derivative ClassSynthetic ApproachResearch Area
Quinolinone derivativesWilliamson etherification of a quinolinone precursor with a 2-phenoxyethyl containing group. oup.comCancer research (Pim/mTORC inhibitors)
Uracil analogues (TNK-651)Treatment of uracil derivatives with bis(phenoxyethoxy)methane. ontosight.aiAntiviral research (Anti-HIV agents)
Xanthate ligandsReaction of 2-phenoxyethanol with KOH and carbon disulfide. researchgate.netCoordination chemistry
Isonipecotic acid derivativesModification of isonipecotic acid with a 2-phenoxyethyl group. google.comPain management and neurological disorders
Silodosin intermediatesMulti-step synthesis involving the creation of a 2-phenoxyethanol derivative. google.comPharmaceutical synthesis

Preparation of Potassium 2-Phenoxyethyl Xanthate Ligands

The synthesis of potassium 2-phenoxyethyl xanthate, a key derivative, serves as a foundational step for creating a variety of metal complexes. This ligand, denoted as K(2-PhOEtXant), is prepared through a well-established reaction involving 2-phenoxyethanol. researchgate.netsemanticscholar.org

The general synthesis process begins with the reaction of 2-phenoxyethanol with a strong base, such as potassium hydroxide, in an appropriate solvent like ethanol (B145695). This step generates the corresponding alkoxide. Subsequently, carbon disulfide (CS₂) is added dropwise to the solution while stirring. researchgate.net The reaction mixture is typically stirred for a defined period to ensure the complete formation of the xanthate salt. The final product, potassium 2-phenoxyethyl xanthate, is then isolated, often by precipitation, and dried under a vacuum. researchgate.net

The resulting ligand has been thoroughly characterized using various spectroscopic and analytical techniques to confirm its structure and purity. researchgate.netdntb.gov.ua These methods provide detailed insights into the molecular composition and bonding of the compound.

Table 1: Spectroscopic Data for Potassium 2-Phenoxyethyl Xanthate

Technique Observed Signals and Assignments Reference
¹H-NMR Signals corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the ethyl chain. researchgate.net
¹³C-NMR Resonances confirming the carbon skeleton, including the distinct signal of the thionyl carbon (C=S). researchgate.net

| FTIR | Characteristic absorption bands indicating the C-O, C-S, and C=S bonds within the xanthate structure. | dntb.gov.ua |

The synthesized potassium 2-phenoxyethyl xanthate ligand is primarily used as a precursor for creating transition metal complexes. researchgate.netdntb.gov.uaedu.krd These complexes are formed by reacting the xanthate ligand with various metal salts, such as those of manganese(II), iron(II), cobalt(II), and nickel(II). researchgate.netedu.krd The ligand typically acts as a bidentate moiety, coordinating to the metal center through its sulfur atoms. dntb.gov.ua Further derivatization can be achieved by introducing nitrogen-based adducts like pyridine, piperidine, or 1,10-phenanthroline (B135089) to the metal complexes. researchgate.netresearchgate.net

Integration of Phenoxyethyl Moieties into Supramolecular Structures (e.g., Calixresearchgate.netpyrrole Derivatives)

Calix[n]pyrroles are macrocyclic compounds that have garnered significant interest for their host-guest chemistry and potential as building blocks for more complex supramolecular systems. nih.govrsc.org The derivatization of these structures allows for the fine-tuning of their properties and binding selectivities. While direct integration of a "2-phenoxyethyl phosphate" group onto a calix researchgate.netpyrrole (B145914) is not explicitly detailed in recent literature, the established synthetic strategies for calix researchgate.netpyrrole analogues provide a clear framework for how such a functionalization could be approached.

The synthesis of calix researchgate.netpyrrole itself was a significant challenge, recently overcome through novel synthetic routes using "carbonyl rope" or oligoketone precursors. nih.govhokudai.ac.jp These methods involve the cyclization of linear trimers or polyketone macrocycles to form the strained tripyrrolic ring system. nih.gov

Strategies for derivatization and the creation of calix researchgate.netpyrrole analogues generally fall into two categories: pre-cyclization modification of the building blocks or post-cyclization modification of the macrocycle.

Synthesis from Functionalized Precursors: This approach involves using precursors that already contain the desired functional groups. For instance, the synthesis of hybrid calix[n]furan[m]pyrroles and calix[n]thiophene[m]pyrroles is achieved by using cyclic oligoketones that are then selectively converted to pyrrole, furan, or thiophene (B33073) rings. nih.govnih.gov This "ring tightening" approach allows for the creation of diverse heterocyclic macrocycles. nih.gov A phenoxyethyl group could theoretically be incorporated into one of the starting materials, such as an appropriately substituted diketone, prior to the macrocyclization step.

Post-Synthetic Modification: This strategy involves chemically altering the calix researchgate.netpyrrole macrocycle after its formation. One powerful method is N-alkylation or N-methylation of the pyrrole nitrogen atoms. rsc.orgnih.gov This has been used to introduce chirality and suppress racemization in certain calix researchgate.netpyrrole derivatives. nih.gov Another advanced technique is the insertion of a terminal alkyne into a C-C bond of the macrocyclic framework, leading to ring-expanded products. researchgate.net While these methods have been applied to calix researchgate.netarenes, similar principles could be adapted for calix researchgate.netpyrroles.

A key feature of calix researchgate.netpyrroles is their ability to undergo strain-induced ring expansion reactions, typically under acidic conditions, to form larger calix nih.govpyrrole structures. researchgate.netresearchgate.net This reactivity is a crucial consideration in any derivatization strategy. The stability of the macrocycle and any introduced functional groups under the reaction conditions must be carefully evaluated. researchgate.net

The development of chiral calix researchgate.netpyrrole derivatives has also been a focus, achieved by synthesizing systems from oligoketones that result in a chiral macrocycle. nih.govresearchgate.net These chiral systems can be used as precursors for even larger and more complex structures, such as calix hokudai.ac.jp- and calix googleapis.compyrrole analogues. nih.gov

While the specific synthesis of a phenoxyethyl-functionalized calix researchgate.netpyrrole remains a prospective goal, the existing and robust synthetic methodologies provide a clear and viable pathway for its future realization.

Table 2: Compound Names Mentioned in the Article

Compound Name
Ethanol, 2-phenoxy-, phosphate
Potassium 2-phenoxyethyl xanthate
2-Phenoxyethanol
Carbon disulfide
Pyridine
Piperidine
1,10-Phenanthroline
Calix researchgate.netpyrrole
Calix researchgate.netarene
Calix nih.govpyrrole
Calix hokudai.ac.jppyrrole
Calix googleapis.compyrrole
Furan

Mechanisms of Biological and Biochemical Interactions in Research Models

Antimicrobial Action Mechanisms

The antimicrobial efficacy of 2-phenoxyethanol (B1175444) is attributed to several distinct but interrelated mechanisms that compromise the viability of microorganisms.

A primary mechanism of action for 2-phenoxyethanol is the disruption of the microbial cell membrane. This interaction leads to a loss of structural integrity, causing leakage of essential intracellular components and ultimately resulting in cell lysis and death. Studies have shown that 2-phenoxyethanol is effective against a broad spectrum of both Gram-negative and Gram-positive bacteria. researchgate.net Its bactericidal action involves creating pores in the cell membranes, which causes the microbes to effectively implode. This membrane-damaging effect can be potentiated by other agents; for instance, ethylhexylglycerin (B550904) enhances the efficacy of 2-phenoxyethanol by further compromising the cell membrane's integrity. nih.gov

2-phenoxyethanol has been shown to interfere with critical energy production pathways in microorganisms. It acts as an uncoupler of oxidative phosphorylation from the respiratory chain, disrupting the cell's ability to generate ATP. mdpi.comnih.gov This is achieved by translocating protons across the membrane, which dissipates the proton motive force necessary for ATP synthesis. nih.gov

Furthermore, 2-phenoxyethanol inhibits key enzyme systems. Research has demonstrated its ability to inhibit malate (B86768) dehydrogenase, a crucial enzyme in the citric acid cycle. mdpi.comnih.govplos.org This inhibition was confirmed by observing a decrease in the enzyme's activity upon exposure to the compound. plos.org In rat liver cytosol, the oxidation of 2-phenoxyethanol by alcohol dehydrogenase (ADH) was shown to be inhibited by pyrazole. echemi.com In studies involving fish, exposure to 2-phenoxyethanol led to increased activity of glucose 6-phosphate dehydrogenase (G6PD) and 6-phospho gluconate dehydrogenase (6PGD). itmedicalteam.pl

Table 1: Effects on Dehydrogenase Enzyme Systems
EnzymeOrganism/SystemObserved EffectSource
Malate DehydrogenaseMicroorganismsInhibition of enzyme activity, contributing to disruption of Krebs cycle. mdpi.comnih.govplos.org
Alcohol Dehydrogenase (ADH)Rat Liver CytosolMetabolizes 2-phenoxyethanol; this process is inhibited by pyrazole. echemi.com
Glucose 6-Phosphate Dehydrogenase (G6PD)Brown Trout and Rainbow TroutIncreased enzyme activity values compared to control group. itmedicalteam.pl
6-Phospho Gluconate Dehydrogenase (6PGD)Brown Trout and Rainbow TroutIncreased enzyme activity values compared to control group. itmedicalteam.pl

In addition to causing general membrane disruption, 2-phenoxyethanol specifically alters the permeability of the cell membrane to certain ions. A key finding is that it increases the membrane's permeability to potassium ions (K+). mdpi.com This efflux of potassium from the cell disrupts the electrochemical gradient and ionic homeostasis, which is critical for various cellular functions, including nutrient transport and maintenance of membrane potential, thereby contributing to the compound's lethal effect on microbes.

The antimicrobial activity of 2-phenoxyethanol is significantly enhanced when used in combination with other agents, a strategy often employed in preservative systems.

Propolis : Studies have demonstrated a potent synergistic interaction between 2-phenoxyethanol and ethanolic extracts of propolis (EEPs) against Staphylococcus aureus. nih.govnih.gov The fractional inhibitory concentration (ΣFIC) index for these combinations was found to be between 0.0625 and 0.25, where a value ≤ 0.5 indicates synergy. nih.govnih.govresearchgate.net This suggests that the combined action of flavonoids in propolis, which also disrupt microbial membranes, and 2-phenoxyethanol is more effective than either agent alone. mdpi.com

Hydroxybenzoates (Parabens) : A wider spectrum of antimicrobial activity is achieved when 2-phenoxyethanol is mixed with hydroxybenzoates. echemi.comnih.gov Research has confirmed a synergistic preservative effect between 2-phenoxyethanol and paraben esters such as methyl, ethyl, propyl, and butyl p-hydroxybenzoate. google.com

Ethylhexylglycerin (EHG) : A pronounced synergistic effect is observed when 2-phenoxyethanol is combined with EHG. nih.gov EHG, a surface-active agent, potentiates the bactericidal effect of 2-phenoxyethanol by damaging the cell membrane integrity, which allows for better penetration and action of the primary preservative. nih.gov

Table 2: Synergistic Effects with Co-formulated Agents
Co-formulated AgentTarget OrganismFindingFractional Inhibitory Concentration (ΣFIC) IndexSource
Ethanolic Extract of Propolis (EEP)Staphylococcus aureusPositive synergistic interaction confirmed.0.0625–0.25 nih.govnih.govresearchgate.net
Hydroxybenzoates (Parabens)Broad spectrum (bacteria and fungi)Wider spectrum of antimicrobial activity and synergistic preservative effect.Not specified echemi.comnih.govgoogle.com
Ethylhexylglycerin (EHG)E. coli, Pseudomonas aeruginosa, Aspergillus nigerPotentiates the bactericidal effect of 2-phenoxyethanol by damaging the cell membrane.Not specified nih.gov

Modulation of Cell Membrane Permeability to Ions

Enzymatic Biotransformation and Metabolic Pathways in Non-Human Biological Systems

In non-human biological systems, 2-phenoxyethanol undergoes extensive enzymatic biotransformation.

The primary metabolic pathway for 2-phenoxyethanol in various animal models is oxidation to Phenoxyacetic Acid (PAA). inchem.orgeuropa.eu This biotransformation is a two-step process catalyzed by cytosolic enzymes. europa.eu

Step 1 : 2-phenoxyethanol is first oxidized to an intermediate, 2-phenoxyacetaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH). europa.eu

Step 2 : The 2-phenoxyacetaldehyde is then rapidly oxidized to Phenoxyacetic Acid (PAA) by aldehyde dehydrogenase (ALDH). europa.eu

This metabolic process is largely a detoxification pathway. regulations.gov The rate of PAA formation varies between species, with in vitro studies using liver S9 fractions showing the rate to be highest in humans, followed by rats, mice, and rabbits. europa.euregulations.gov In rats, over 90% of a dose is excreted in the urine, predominantly as PAA and its conjugates. inchem.orgeuropa.eu A minor metabolite, 4-hydroxyphenoxyacetic acid (4-OH-PhAA), is also formed through ring hydroxylation.

In contrast, a different pathway exists in certain anaerobic bacteria. The bacterium Acetobacterium strain LuPhet1 converts 2-phenoxyethanol into phenol (B47542) and acetaldehyde (B116499). researchgate.netd-nb.infonih.gov The acetaldehyde is subsequently oxidized to acetate (B1210297). researchgate.netd-nb.info

Table 3: Metabolic Pathways of 2-Phenoxyethanol in Non-Human Systems
System/OrganismPathway TypeKey EnzymesPrimary MetabolitesSource
Rat (in vivo/in vitro)Aerobic OxidationAlcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH)Phenoxyacetic Acid (PAA), 4-hydroxyphenoxyacetic acid (4-OH-PhAA) europa.euregulations.gov
Mouse, Rabbit (in vitro)Aerobic OxidationAlcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH)Phenoxyacetic Acid (PAA) europa.euregulations.gov
Acetobacterium strain LuPhet1Anaerobic CleavageNot fully specified (Diol dehydratase-like mechanism proposed)Phenol, Acetate (from Acetaldehyde) researchgate.netd-nb.infonih.gov

Role of Liver S9 Fractions in In Vitro Metabolism in Animal Models

The in vitro metabolism of xenobiotics is frequently studied using subcellular liver fractions to predict their metabolic fate in vivo. The liver S9 fraction, which is the 9000g supernatant of a liver homogenate, is a valuable tool in these investigations because it contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic pathways. nih.govspringernature.com This makes the S9 fraction more representative of the complete metabolic processes occurring in the liver compared to using microsomes alone. nih.gov The use of S9 fractions allows for the study of the entire metabolic fate of a compound in conditions that more closely mimic the physiological state. mdpi.com

For compounds structurally related to Ethanol (B145695), 2-phenoxy-, phosphate (B84403), such as other organophosphate esters (OPEs) and its parent alcohol, 2-phenoxyethanol, liver S9 fractions from various animal models have been employed to elucidate metabolic pathways. europa.eunih.gov In vitro incubation of 2-phenoxyethanol with rat liver S9 homogenates has been shown to result in the formation of 2-phenoxyacetic acid. europa.eu During a 60-minute incubation, the rate of formation of this metabolite was 2900 nmol/g of liver tissue. europa.eu

Studies on other OPEs, like triphenyl phosphate (TPHP), using human liver S9 fractions, demonstrate that metabolism occurs via enzymatic processes, leading to depletion of the parent compound and the formation of metabolites such as diphenyl phosphate (DPHP) and hydroxylated TPHP (OH-TPHP). nih.gov The process for such in vitro assays typically involves incubating the test compound with the liver S9 fraction in a buffered solution, fortified with cofactors necessary for enzymatic activity. mdpi.comnih.gov An NADPH-regenerating system, often composed of NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, is included to support the function of cytochrome P450 enzymes involved in Phase I metabolism. researchgate.net The process helps in understanding biotransformation and can reveal the formation of conjugated metabolites, indicating Phase II reactions. nih.gov

Table 1: General Protocol for In Vitro Metabolism Assay Using Liver S9 Fraction

StepDescriptionPurposeReference
1. PreparationA reaction mixture is prepared containing a buffer (e.g., TRIS or potassium phosphate at pH 7.4), the liver S9 fraction (e.g., 1 mg/mL protein), and the test compound.To create a stable, physiologically relevant environment for the enzymatic reactions. nih.gov
2. Cofactor AdditionCofactors for Phase I (NADPH-regenerating system) and Phase II (e.g., UDPGA for glucuronidation) enzymes are added.To initiate and sustain the activity of metabolic enzymes present in the S9 fraction. mdpi.com
3. IncubationThe mixture is incubated in a shaking water bath at 37°C for a set period (e.g., 0 to 75 minutes).To allow for the metabolic transformation of the parent compound. nih.gov
4. Reaction TerminationThe reaction is stopped at various time points by adding a solvent like ice-cold acetonitrile.To halt enzymatic activity and preserve the mixture for analysis. nih.gov
5. AnalysisThe samples are analyzed using techniques like GC/MS or LC/MS/MS to quantify the depletion of the parent compound and the formation of metabolites.To determine the rate of metabolism and identify the metabolic products. nih.gov
6. ControlsControl experiments, such as those with heat-inactivated S9 fractions or without S9 (abiotic control), are run in parallel.To correct for non-enzymatic degradation and differentiate between enzymatic and non-enzymatic processes. nih.gov

Anaerobic Degradation Pathways and Associated Enzyme Activities (e.g., in Acetobacterium sp.)

The anaerobic degradation of ether compounds, including the parent structure of Ethanol, 2-phenoxy-, phosphate, has been studied in specific microorganisms. A strictly anaerobic, gram-positive bacterium, Acetobacterium sp. strain LuPhet1, isolated from sewage sludge, is capable of utilizing 2-phenoxyethanol as its sole source of carbon and energy. uni-konstanz.deconsensus.app This bacterium ferments 2-phenoxyethanol stoichiometrically into phenol and acetate. uni-konstanz.ded-nb.info

The proposed degradation pathway involves the initial cleavage of the ether bond of 2-phenoxyethanol. uni-konstanz.de This cleavage is not hydrolytic but occurs via a mechanism analogous to a corrinoid-dependent diol dehydratase reaction. uni-konstanz.de The reaction involves a shift of the hydroxyl group from the terminal carbon to the subterminal carbon of the glycol moiety, forming an unstable hemiacetal intermediate. uni-konstanz.deresearchgate.net This intermediate then spontaneously decomposes, releasing phenol and acetaldehyde. uni-konstanz.ded-nb.info

The acetaldehyde produced is subsequently oxidized to acetate. researchgate.net This oxidation is catalyzed by a coenzyme A-dependent acetaldehyde:acceptor oxidoreductase, which forms acetyl-CoA. uni-konstanz.deresearchgate.net The acetyl-CoA is then converted to acetate via the actions of phosphate acetyltransferase and acetate kinase, a process that also generates ATP. uni-konstanz.de The reducing equivalents generated during acetaldehyde oxidation are utilized by the homoacetogenic bacterium to reduce carbon dioxide to acetate through the carbon monoxide dehydrogenase pathway. researchgate.net

Table 2: Key Enzymes in Anaerobic Degradation of 2-Phenoxyethanol by Acetobacterium sp.

Enzyme/SystemReaction CatalyzedRole in PathwayReference
Ether-cleaving enzyme (Diol dehydratase-like)2-Phenoxyethanol → Phenol + AcetaldehydeInitial cleavage of the ether bond. uni-konstanz.de
Acetaldehyde:acceptor oxidoreductaseAcetaldehyde + CoA → Acetyl-CoAOxidation of the intermediate acetaldehyde. uni-konstanz.deresearchgate.net
Phosphate acetyltransferaseAcetyl-CoA + Pi → Acetyl phosphate + CoAConversion of acetyl-CoA to acetyl phosphate. uni-konstanz.de
Acetate kinaseAcetyl phosphate + ADP → Acetate + ATPFinal step in acetate formation, generating ATP. uni-konstanz.de
Carbon monoxide dehydrogenase pathwayCO₂ + Reducing Equivalents → AcetateUtilization of reducing equivalents for additional acetate production (homoacetogenesis). researchgate.net

Influence on Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase) in Model Organisms

Exposure to organophosphate compounds and related chemicals like 2-phenoxyethanol can induce oxidative stress, leading to alterations in the activity of key antioxidant enzymes in various model organisms. oup.comsrce.hr The antioxidant defense system, which includes enzymes such as superoxide dismutase (SOD) and catalase (CAT), protects cells from damage caused by reactive oxygen species (ROS). scholasticahq.com

In a study using the plant model Allium cepa, treatment with 2-phenoxyethanol was found to induce oxidative damage. researchgate.netnih.gov This was evidenced by a significant increase in the level of malondialdehyde (a marker of lipid peroxidation) and a decrease in glutathione (B108866) levels. researchgate.netnih.gov The study also observed a response in antioxidant enzyme activities: SOD and CAT activities increased at lower concentrations (2.5 mM and 5 mM) of 2-phenoxyethanol, but decreased at a higher concentration (10 mM). researchgate.netnih.gov The initial increase in enzyme activity is interpreted as a defense response to rising ROS levels, while the decrease at higher concentrations suggests that the antioxidant system has been overwhelmed or inhibited. nih.gov

Studies in aquatic organisms have shown similar effects. In barbel (Barbus barbus), anesthesia with 2-phenoxyethanol was reported to decrease SOD activity while increasing CAT activity. nih.govresearchgate.net In gilthead seabream (Sparus aurata), exposure to 2-phenoxyethanol combined with lidocaine (B1675312) resulted in significantly higher SOD activity compared to 2-phenoxyethanol alone. ipleiria.pt These varied responses highlight that the effect of 2-phenoxyethanol on antioxidant enzymes can be species-specific and dependent on exposure conditions. nih.govresearchgate.net

Table 3: Effects of 2-Phenoxyethanol on Antioxidant Enzymes in Model Organisms

Model OrganismEnzymeObserved EffectReference
Allium cepa (Onion)Superoxide Dismutase (SOD)Increased at 2.5 & 5 mM; Decreased at 10 mM researchgate.netnih.gov
Catalase (CAT)Increased at 2.5 & 5 mM; Decreased at 10 mM researchgate.netnih.gov
Barbus barbus (Barbel)Superoxide Dismutase (SOD)Decreased activity researchgate.net
Catalase (CAT)Slightly affected researchgate.net
Sparus aurata (Gilthead seabream)Superoxide Dismutase (SOD)Significantly higher activity (when combined with lidocaine) ipleiria.pt

Effects on Carbohydrate Metabolism Enzymes (e.g., Glucose 6-Phosphate Dehydrogenase, 6-Phosphogluconate Dehydrogenase)

Organophosphate esters (OPEs) as a class have been shown to affect major metabolic pathways, including the metabolism of carbohydrates. Research indicates that exposure to OPEs can impair the enzymatic pathways involved in carbohydrate metabolism. aaqr.org For instance, exposure to triphenyl phosphate (TPhP) was found to disturb carbohydrate metabolism in the liver of zebrafish. aaqr.org Furthermore, studies in Escherichia coli revealed that metabolic pathways, including carbohydrate metabolism, were significantly altered after exposure to a mixture of OPEs. acs.org Epidemiological studies have also linked exposure to OPEs with an increased risk of metabolic syndrome and disorders of glucose metabolism. frontiersin.org

A direct interaction with key enzymes of carbohydrate metabolism is exemplified by the role of Glucose 6-Phosphate Dehydrogenase (G6PD) in the in vitro metabolic studies of xenobiotics. In liver S9 fraction assays, an NADPH-regenerating system is crucial for the activity of Phase I enzymes. researchgate.net This system typically consists of NADP+, glucose-6-phosphate, and G6PD. researchgate.net G6PD catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, a reaction that reduces NADP+ to NADPH. This is the first and rate-limiting step of the pentose (B10789219) phosphate pathway. The NADPH produced is then used as a crucial reducing equivalent by cytochrome P450 oxidoreductase to support the catalytic cycle of cytochrome P450 enzymes that metabolize compounds like OPEs.

Therefore, while direct inhibition or activation of G6PD or 6-Phosphogluconate Dehydrogenase by this compound has not been specifically detailed, the compound's metabolic processing is intrinsically linked to the function of these enzymes. The degradation of the compound in a liver S9 system is dependent on the NADPH supplied by the pentose phosphate pathway, which is initiated by G6PD. Any factor that would alter the activity of G6PD could, in turn, affect the rate of metabolism of this and other organophosphate compounds.

Molecular Recognition and Anion Binding Studies

Interactions with Dihydrogen Phosphate Anions in Synthetic Receptor Systems

The field of supramolecular chemistry involves the design of synthetic receptors capable of selectively binding specific ions or molecules. koreascience.kr Dihydrogen phosphate (H₂PO₄⁻) is a biologically and environmentally significant anion, making it a key target for the development of such receptors. nih.gov The design of these receptors often relies on creating a binding pocket that is complementary to the guest anion in size, shape, and electronic properties, primarily through non-covalent interactions like hydrogen bonding. koreascience.krnih.gov

While "this compound" is not typically cited as a synthetic receptor itself, its structural motifs are relevant to the principles of dihydrogen phosphate recognition. Synthetic receptors for H₂PO₄⁻ frequently utilize hydrogen bond donor groups such as amides, ureas, indoles, or pyrroles to interact with the oxygen atoms of the phosphate anion. nih.govrsc.org The phosphate group within the "this compound" structure contains P=O and P-O-H moieties. The P-O-H group can act as a hydrogen bond donor, while the P=O oxygen can act as a hydrogen bond acceptor. This dual functionality is critical in anion recognition. acs.org

Studies on various synthetic receptors show that multiple hydrogen bonds are key to achieving high affinity and selectivity for H₂PO₄⁻. koreascience.krnih.gov For example, acylhydrazone-based receptors can form at least four hydrogen bonds with a dihydrogen phosphate anion, involving N-H and C-H donors. koreascience.kr In some receptor designs, the dihydrogen phosphate anion itself can act as a hydrogen bond donor, forming N···H-O(phosphate) interactions with nitrogen atoms in the receptor's framework. acs.orgnih.gov This cooperative binding, involving both donor and acceptor sites on the receptor and the anion, leads to stable complex formation, even in polar solvents. nih.gov

Characterization of Ligand-Anion Complex Formation

The formation and properties of the complex between a synthetic receptor (ligand) and an anion are investigated using various spectroscopic and analytical techniques. These methods provide insights into the binding stoichiometry, association constant (Ka), and the specific interactions responsible for complex stability. rsc.orgnih.gov

¹H NMR Titration is a powerful method used to study ligand-anion interactions. Upon addition of the anion to a solution of the receptor, protons involved in hydrogen bonding (e.g., amide N-H protons) typically show a significant downfield shift in the ¹H NMR spectrum. koreascience.krnih.gov This shift occurs because the hydrogen bond deshields the proton. By monitoring these chemical shift changes as a function of anion concentration, a binding isotherm can be constructed to calculate the association constant.

UV-Vis Spectroscopy is another common technique, particularly for receptors that contain a chromogenic group. nih.gov The binding event can alter the electronic environment of the chromophore, leading to a change in the absorption spectrum (a color change), which can be monitored to determine the binding affinity. nih.gov

³¹P NMR Spectroscopy offers direct insight into the environment of the phosphate nucleus. When a dihydrogen phosphate anion binds to a receptor, the ³¹P NMR signal can shift. rsc.orgacs.org An upfield shift is typically associated with the phosphate acting as a hydrogen bond acceptor, while a downfield shift suggests it is acting as a hydrogen bond donor. acs.org The broadening of the phosphorus peak can also indicate that the complexation kinetics are on the same timescale as the NMR experiment, which is consistent with strong anion binding. rsc.org

Table 4: Common Techniques for Characterizing Ligand-Anion Complexes

TechniqueInformation ObtainedTypical ObservationReference
¹H NMR TitrationBinding stoichiometry, association constant (Ka), identification of H-bonding sites.Downfield shift of receptor protons (e.g., N-H) involved in hydrogen bonding to the anion. koreascience.krnih.gov
UV-Vis TitrationAssociation constant (Ka), visual detection of binding.Change in absorbance spectrum (color change) of the receptor upon anion binding. nih.govnih.gov
³¹P NMR SpectroscopyConfirmation of interaction, nature of H-bonding (donor vs. acceptor role of phosphate).Shift (upfield or downfield) and broadening of the H₂PO₄⁻ phosphorus signal. rsc.orgacs.org
Single Crystal X-ray DiffractionDefinitive solid-state structure of the ligand-anion complex.Precise measurement of bond lengths and angles, visualization of hydrogen bonds. nih.gov

Advanced Analytical Methodologies for Research on Ethanol, 2 Phenoxy , Phosphate

Chromatographic Techniques for Compound Quantification and Metabolite Profiling

Chromatography is the cornerstone for separating and quantifying 2-Phenoxyethanol (B1175444) and its related compounds from complex matrices. The choice of technique depends on the specific analytical goal, such as determining purity, measuring concentration in a formulated product, or detecting trace levels of metabolites in biological samples.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of 2-Phenoxyethanol. researchgate.net Method development focuses on optimizing parameters to achieve selectivity, accuracy, and precision. A validated HPLC method was developed for the simultaneous determination of 2-phenoxyethanol and several parabens in pharmaceutical gels. researchgate.net The procedure is noted for being simple, selective, and reliable for routine quality control and stability testing. researchgate.net HPLC can also be employed to monitor chemical reactions, such as the hydrolysis of the sodium salt of Ethanol (B145695), 2-phenoxy-, phosphate (B84403), allowing for the quantification of reactants and products over time. evitachem.com The United States Environmental Protection Agency (EPA) Method 8321B outlines the use of HPLC for a range of solvent-extractable nonvolatile compounds, including organophosphorus compounds, demonstrating the technique's applicability to this chemical class. epa.gov

Table 1: Example of HPLC Method Parameters for Preservative Analysis

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5µm)
Mobile Phase Phosphate buffer (pH 3.0): Acetonitrile: Methanol (40:30:30 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector
Application Simultaneous determination of 2-phenoxyethanol and parabens in pharmaceutical gels. researchgate.net

Validation of HPLC methods ensures their reliability, with key parameters including linearity, accuracy, precision, and specificity.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. researchgate.net This is achieved by using columns with sub-2-μm particles, which operate at higher pressures. researchgate.net

A rapid and simple reverse-phase UHPLC (RP-UHPLC) method has been developed and validated for quantifying 2-Phenoxyethanol in vaccines for human use. dcvmn.orgresearchgate.net This method demonstrates excellent performance characteristics, making it suitable for routine quality control analysis. dcvmn.orgresearchgate.net The validation, performed according to ICH Q2 guidelines, confirmed the method's linearity, precision, accuracy, and robustness. dcvmn.org

Table 2: Validated UHPLC Method for 2-Phenoxyethanol Quantification in Vaccines

ParameterDetailsReference
System Agilent 1290 Infinity UHPLC dcvmn.org
Column Waters Symmetry C18 (150 × 4.6 mm, 5 μm) dcvmn.orgresearchgate.net
Mobile Phase Isocratic elution with Acetonitrile/Water (55:45, v/v) dcvmn.orgresearchgate.net
Flow Rate 1.0 mL/min dcvmn.orgresearchgate.net
Detection UV at 270 nm dcvmn.orgresearchgate.net
Linearity Range 0.07 mg/mL to 1.1 mg/mL (r² = 0.999) dcvmn.orgresearchgate.net
Limit of Detection (LOD) 1.3 × 10⁻⁴ mg/mL dcvmn.orgresearchgate.net
Limit of Quantitation (LOQ) 2.7 × 10⁻⁴ mg/mL dcvmn.orgresearchgate.net
Precision (RSD) <1% for intra- and inter-day precision dcvmn.orgresearchgate.net
Accuracy (Recovery) 96.5% to 100.60% dcvmn.orgresearchgate.net

The successful application of this UHPLC method highlights its reliability for quantifying 2-Phenoxyethanol in complex biological formulations like vaccines. researchgate.net

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful tool for analyzing volatile and semi-volatile compounds like 2-Phenoxyethanol. For analysis, non-volatile compounds may require a derivatization step to increase their volatility. oup.com

A GC/MS method was developed and validated for the quantification of 2-Phenoxyethanol in ballpoint pen ink. scielo.brresearchgate.net The method demonstrated good linearity, repeatability, and accuracy. scielo.br For enhanced specificity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. A highly specific and sensitive GC-MS/MS method was recently developed for the simultaneous quantification of 2-Phenoxyethanol and its key metabolites—phenoxyacetic acid (PhAA), 4-hydroxyphenoxyacetic acid (4-OH-PhAA), and 4-hydroxyphenoxyethanol (4-OH-PhE)—in human blood and urine. nih.gov This method involves enzymatic hydrolysis (for urine), liquid-liquid extraction, and silylation of the analytes prior to injection. nih.gov

Table 3: GC/MS Method Parameters for 2-Phenoxyethanol Analysis

ParameterConditionReference
System Agilent 6890N GC with 5973 MS detector scielo.br
Column DB-WAX capillary column (30 m x 250 μm x 0.25 μm) scielo.br
Injector Temp. 180 °C (Splitless mode) scielo.br
Oven Program 50 °C, ramp at 18 °C/min to 204 °C, then 5 °C/min to 230 °C scielo.br
Carrier Gas Helium at 1.3 mL/min scielo.br
Detection MS in Single Ion Monitoring (SIM) mode scielo.br
Quantification Ion (2-PE) m/z 94 scielo.br

This GC-MS/MS method proved to be a valuable tool for human biomonitoring and for advancing the understanding of 2-Phenoxyethanol's biotransformation pathways. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for trace-level quantification of parent compounds and their metabolites in complex biological matrices due to its exceptional sensitivity and specificity.

A simple and sensitive LC-MS/MS method using electrospray ionization (ESI) with polarity switching was developed for the simultaneous analysis of 2-Phenoxyethanol (PE) and its major metabolite, phenoxyacetic acid (PAA), in rat plasma, urine, and various tissues. nih.gov This method was successfully applied to absorption, distribution, metabolism, and excretion (ADME) studies. nih.govresearchgate.net The validation demonstrated excellent linearity, precision, and accuracy, with low limits of quantitation suitable for pharmacokinetic research. nih.gov

Another UPLC-ESI-MS/MS method was established for determining the two primary metabolites of 2-phenoxyethanol, PhAA and 4-OH-PhAA, in human urine. uzh.ch This method is sensitive enough to measure not only occupational exposure but also background levels in the general population. uzh.ch The sample preparation is straightforward, involving dilution with formic acid and addition of internal standards before direct analysis. uzh.ch

Table 4: LC-MS/MS Method Validation Summary for 2-PE and PAA in Biological Matrices

ParameterPlasmaUrine & TissueReference
LLOQ (PE) 10 ng/mL20 ng/mL nih.gov
LLOQ (PAA) 20 ng/mL50 ng/mL nih.gov
Application Percutaneous absorption, distribution, metabolism, and excretion (ADME) studies in rats. nih.govresearchgate.net

These advanced LC-MS/MS methods are indispensable for modern toxicokinetic and biomonitoring studies involving 2-Phenoxyethanol. nih.gov

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS/MS)

Spectroscopic and Spectrometric Characterization Methods

While chromatography excels at separation and quantification, spectroscopic techniques are essential for the definitive identification and structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. weebly.com It provides detailed information about the chemical environment of individual atoms (typically ¹H and ¹³C) and their connectivity within a molecule. ethernet.edu.et

In the context of "Ethanol, 2-phenoxy-, phosphate" and its parent compound, NMR is used to confirm the identity and purity of synthesized material. For instance, ¹H-NMR analysis of synthesized 2-Phenoxyethanol was used to verify its structure. google.com The resulting spectrum shows characteristic signals that correspond to the different types of protons in the molecule: the aromatic protons on the phenyl ring, the two sets of methylene (B1212753) (CH₂) protons in the ethoxy chain, and the hydroxyl (OH) proton. google.com The chemical shifts, splitting patterns (spin-spin coupling), and integration of these signals provide unambiguous confirmation of the molecular framework. weebly.comethernet.edu.et Beyond simple structure confirmation, advanced NMR techniques can be used to study interactions between the molecule and other components in a formulation or its binding to biological macromolecules. weebly.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Investigating Molecular Interactions in Solutions

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to investigate the molecular structure and intermolecular interactions of "this compound" in solution. By analyzing the vibrational modes of chemical bonds, FTIR can provide detailed insights into how the compound interacts with solvents and other solutes, such as through hydrogen bonding.

Detailed Research Findings:

In studies involving the related compound 2-Phenoxyethanol in aqueous solutions with phosphate-containing molecules like Sodium L-Ascorbyl-2-Phosphate, FTIR spectroscopy has been instrumental. researchgate.net Analysis of the FTIR spectra reveals significant shifts in the transmittance peaks, which are indicative of molecular interactions. researchgate.net Specifically, a noticeable shift in the O-H stretching band provides direct evidence for the formation and enhancement of hydrogen bonds between the molecules in the solution. researchgate.net This shifting demonstrates the dynamic interactions occurring within the liquid system. researchgate.net Research has shown that as the concentration of the components in ternary mixtures increases, these interactions, particularly hydrogen bonding, are enhanced. researchgate.net

TechniqueObserved PhenomenonInterpretationReference
FTIR SpectroscopyShifting of the O-H stretching band in aqueous solutions.Evidence of hydrogen bond formation and other molecular interactions. researchgate.net
FTIR SpectroscopySignificant shifts in transmittance peaks in ternary combinations.Enhanced hydrogen bonding and interaction dynamics at higher molalities. researchgate.net

Electrochemical and Calorimetric Techniques in Binding Studies

Electrochemical and calorimetric methods are essential for characterizing the binding behavior of "this compound" with various molecules, including anions and biological targets. These techniques provide quantitative data on interaction strength, stoichiometry, and the thermodynamic forces driving the binding events.

Conductance measurement is an electrochemical technique used to determine the electrolytic nature of compounds and their complexes in solution. By measuring the molar conductance (Λm) of a solution, researchers can infer whether a ligand and its resulting complexes are charged (electrolytes) or neutral (non-electrolytes). This is crucial for understanding the nature of anion-ligand interactions.

Detailed Research Findings:

In studies of metal complexes with ligands derived from 2-Phenoxyethanol, such as 2-phenoxyethyl xanthate, molar conductance measurements were performed in solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). researchgate.net The resulting low molar conductance values, typically in the range of 14.20-41.9 Ω⁻¹cm²mol⁻¹, indicate that the synthesized complexes are non-electrolytic in nature. researchgate.net This suggests that the ligand and metal ion form a neutral, coordinated compound, providing insight into the binding mechanism. researchgate.net

Compound TypeSolventMolar Conductance (Λm) Range (Ω⁻¹cm²mol⁻¹)ConclusionReference
Complexes with 2-phenoxyethyl xanthate ligandDMSO14.20 - 41.9The complexes behave as non-electrolytes. researchgate.net

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are used to measure the heat changes associated with physical and chemical processes, providing a window into the thermodynamics of binding interactions. When a compound like 2-Phenoxyethanol interacts with a system, such as a biological membrane model, the resulting changes in thermal properties (e.g., phase transition temperatures) can be quantified.

Detailed Research Findings:

DSC has been employed to study the effect of 2-Phenoxyethanol on the phase behavior of lipids extracted from the human stratum corneum (SC). nih.gov These studies measure the endothermic lipid phase transition temperatures. nih.gov In control samples, lipid endothermic peaks were observed at temperatures around 78-84°C. nih.gov Treatment with 2-Phenoxyethanol resulted in a decrease in these phase transition temperatures, indicating an increase in the fluidity of the lipid domain. nih.gov This alteration of the lipid phase behavior is a direct consequence of the compound's interaction with the lipid matrix, providing thermodynamic insight into its mechanism of action at a molecular level. nih.gov

System StudiedTechniqueTreatmentObserved EffectReference
Human Stratum Corneum (SC) LipidsDifferential Scanning Calorimetry (DSC)PBS (Control)Lipid phase transition temperatures at 78.1°C - 84.1°C. nih.gov
Human Stratum Corneum (SC) LipidsDifferential Scanning Calorimetry (DSC)2-PhenoxyethanolDecrease in phase transition temperature, indicating lipid fluidization. nih.gov

Conductance Measurements for Anion-Ligand Interactions

In Vitro Biological Assay Methodologies in Research

In vitro biological assays are fundamental tools for investigating the cellular effects of chemical compounds in a controlled laboratory setting. These assays, performed on cell culture models, allow researchers to assess cytotoxicity and other biological activities without the use of live animals.

Cell viability assays are routinely used to determine the number of living cells in a population after exposure to a test compound. The MTT and Neutral Red (NRU) assays are two of the most common colorimetric methods used for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan (B1609692) product. usp.brnih.gov The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. usp.brnih.gov

Neutral Red Uptake (NRU) Assay: This method relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. scielo.brassaygenie.comre-place.be The dye penetrates cell membranes via passive diffusion and accumulates in the lysosomes of healthy cells. scielo.brre-place.be After exposure, the dye is extracted from the viable cells and quantified, with the amount of dye being proportional to the number of living cells. assaygenie.comre-place.be

Detailed Research Findings:

Studies on the related compound, 2-Phenoxyethanol, have utilized these assays to evaluate its cytotoxic potential on various human cell lines, including keratinocytes (HaCaT), dermal fibroblasts (HDFa), and hepatoma cells (HepG2). usp.brscielo.br Research demonstrated that 2-Phenoxyethanol exhibited high cytotoxicity in all tested cell lines. usp.brscielo.br The IC50 value, which is the concentration required to reduce cell viability by 50%, was determined to be approximately 0.200% for 2-Phenoxyethanol across these cell lines and assays. usp.brscielo.br Other studies have also confirmed that higher concentrations of phenoxyethanol (B1677644) lead to a significant reduction in the viability of HaCaT cells. mdpi.com

AssayCell Line(s)Test CompoundKey FindingReference
MTT AssayHaCaT, HDFa, HepG22-Phenoxyethanol (PE)Showed high cytotoxicity; IC50 value was ~0.200%. usp.brscielo.br
Neutral Red Uptake (NRU) AssayHaCaT, HDFa, HepG22-Phenoxyethanol (PE)Demonstrated high cytotoxicity; IC50 value was ~0.200%. usp.brscielo.br
MTT AssayHaCaTPhenoxyethanolA high concentration (60 mM) caused a significant reduction in cell viability after 24 hours. mdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are used to determine the fundamental properties of a molecule based on the principles of quantum mechanics. These methods model the behavior of electrons to predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. While specific DFT studies on Tris(2-phenoxyethyl) phosphate (B84403) are not widely available in published literature, the methodology's application can be understood from research on other organophosphate esters and related phosphate units. bohrium.comresearchgate.net

A DFT analysis of a molecule like Tris(2-phenoxyethyl) phosphate would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This provides data on bond lengths, bond angles, and dihedral angles.

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. epstem.net

Charge Distribution: Calculating the partial atomic charges (e.g., using Mulliken population analysis) to understand the polarity of different parts of the molecule. epstem.net This is particularly relevant for the polar phosphate core and the less polar phenoxyethyl groups.

Molecular Electrostatic Potential (MEP): Creating a map of the electrostatic potential on the electron density surface of the molecule. epstem.net The MEP helps visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. researchgate.net

For phosphate units in general, DFT studies have shown that the addition of bridging oxygens (moving from a simple phosphate Q0 unit to a more complex Q3 unit) alters the charge distribution and reactivity. researchgate.net Studies on 2'-deoxyribonucleotides have also used DFT to show how the negative charge on the phosphate group significantly influences molecular conformation and stability. nih.gov Such principles would govern the behavior of the phosphate core in Tris(2-phenoxyethyl) phosphate.

Table 1: Illustrative Data from DFT Calculations for a Generic Organophosphate Molecule

This table represents the type of data that would be generated in a DFT study. The values are hypothetical and for illustrative purposes only.

Property Calculated Value Significance
Total Energy -1500 Hartrees Indicates the overall stability of the optimized structure.
HOMO Energy -7.5 eV Relates to the molecule's ability to donate electrons.
LUMO Energy -0.5 eV Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 7.0 eV A larger gap suggests higher kinetic stability.

Predictive Modeling of Pharmacokinetics and Biotransformation

Predictive models are essential for estimating how a chemical will be absorbed, distributed, metabolized, and excreted (ADME) by an organism without extensive animal testing.

Physiologically Based Pharmacokinetic (PBPK) models are mathematical representations of an organism that simulate the ADME processes of a chemical. epa.gov These models are composed of compartments representing different organs and tissues (like the liver, brain, fat, and plasma), connected by blood flow. researchgate.netnih.gov While a specific PBPK model for Tris(2-phenoxyethyl) phosphate is not detailed in readily available literature, models for other organophosphate flame retardants (OPFRs) like TCEP, TCIPP, and TDCIPP provide a clear framework. researchgate.netnih.govdntb.gov.ua

A PBPK model for Tris(2-phenoxyethyl) phosphate in an animal system (e.g., a rat) would be constructed using the following parameters: researchgate.netmdpi.com

Physiological Parameters: Organ volumes, blood flow rates, and tissue composition for the specific animal species.

Chemical-Specific Parameters: These include tissue:blood partition coefficients (which describe how the chemical distributes between tissues and blood), metabolic rates (e.g., hydrolysis by esterases or oxidation by cytochrome P450 enzymes), and plasma protein binding. These can be determined from in vitro experiments or predicted using Quantitative Structure-Activity Relationship (QSAR) models.

Studies on other OPFRs have shown that these compounds tend to accumulate in lipophilic (fatty) tissues and the brain. researchgate.netnih.gov PBPK models for phosphate prodrugs also highlight the importance of enzymatic conversion (e.g., by alkaline phosphatase) in the intestine, a process that could be relevant for the biotransformation of Tris(2-phenoxyethyl) phosphate. nih.gov These models can be extrapolated from animal data to humans to aid in risk assessment. researchgate.netnih.gov

Table 2: Key Compartments and Parameters in a Generic PBPK Model for an Organophosphate

Compartment Key Parameters Description
Gut Absorption rate constant (Ka) Rate at which the compound enters the bloodstream from the gut.
Liver Metabolic clearance rate (CL_met) Rate of enzymatic breakdown of the compound in the liver.
Fat Partition coefficient (P_fat) Ratio of compound concentration in fat vs. blood at equilibrium.
Brain Partition coefficient (P_brain) Ratio of compound concentration in brain vs. blood at equilibrium.

| Plasma | Plasma protein binding (%) | Fraction of the compound bound to proteins in the blood. |

Molecular Interaction Simulations and Co-sphere Overlap Theory

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. researchgate.net These simulations are valuable for understanding how a solute like Tris(2-phenoxyethyl) phosphate interacts with solvent molecules (like water) and with other solute molecules. researchgate.net

The interactions of Tris(2-phenoxyethyl) phosphate in an aqueous solution would be governed by its amphiphilic nature: the polar phosphate group (P=O) is hydrophilic, while the bulky phenoxyethyl groups are hydrophobic. MD simulations can reveal the structure of water molecules surrounding the solute, forming a "hydration shell" or "co-sphere."

The Co-sphere Overlap Model is a concept used to describe solute-solute interactions in a solvent. rsc.orgtandfonline.com The theory posits that when two solute molecules approach each other, their hydration shells (co-spheres) overlap. The net effect on the system's thermodynamics depends on the nature of these co-spheres: rsc.org

Hydrophobic-Hydrophobic Interaction: The overlap of co-spheres around two hydrophobic groups (like the phenoxy groups) is generally favorable (attractive). It leads to a net release of structured water molecules back to the bulk solvent, increasing entropy.

Hydrophilic-Hydrophilic/Ion-Hydrophilic Interaction: The overlap of co-spheres around polar or ionic groups (like the phosphate head) can be repulsive due to overlapping ordered water layers and ion-ion repulsion. This interaction results in a positive volume change. rsc.org

Hydrophobic-Hydrophilic Interaction: The overlap between a hydrophobic group and a hydrophilic group is typically unfavorable (repulsive).

For Tris(2-phenoxyethyl) phosphate in solution, one would expect complex interactions. At low concentrations, solute-solvent interactions would dominate. As concentration increases, solute-solute interactions, driven by the overlap of the hydrophobic phenoxyethyl co-spheres, would likely lead to aggregation or self-association. The co-sphere overlap model provides a theoretical framework for interpreting these interaction-driven phenomena. frontiersin.orgpg.edu.pl

Research Applications in Model Systems and Materials Science

Application in Formulation Stability and Preservation Research

The phosphate (B84403) derivative of 2-phenoxyethanol (B1175444) is investigated for its role in maintaining the integrity and microbial safety of various formulations. Its properties are particularly relevant in the development of products that require long-term stability and protection against microbial contamination.

Ethanol (B145695), 2-phenoxy-, phosphate, and its parent compound, 2-phenoxyethanol, are recognized for their broad-spectrum antimicrobial properties, making them valuable as preservatives in laboratory-stage formulations of cosmetics and some vaccines. chemicalbook.comeuropa.eu The compound's mechanism of action often involves the disruption of microbial cell membranes, which leads to cell lysis.

In the context of vaccine development, preservatives are crucial for multi-dose vials to prevent contamination. nih.gov 2-phenoxyethanol has been used as a preservative in some FDA-approved vaccines. chemicalbook.com For instance, it is used in the Ipol vaccine for polio prevention at a concentration of 0.5%. chemicalbook.com Research comparing its efficacy to other preservatives, like Thimerosal, has been conducted. While Thimerosal showed strong microbicidal activity against a range of microbes at both 4°C and 25°C, 2-phenoxyethanol also demonstrated microbicidal activity, though it was only microbistatic against fungi at the lower temperature. chemicalbook.com Although it has been used, it has not gained widespread use in vaccines as its preservative effect is considered inferior to agents like thiomersal. chemicalbook.com

In cosmetics, 2-phenoxyethanol is widely used at a maximum concentration of 1.0% due to its excellent activity against a wide range of Gram-negative and Gram-positive bacteria, as well as yeasts. europa.euresearchgate.net Its efficacy is linked to its free concentration in the aqueous phase of formulations like emulsions, where it can interact with microorganisms. researchgate.net Studies have shown that it effectively inhibits microbial growth, ensuring the stability and safety of topical formulations.

Table 1: Antimicrobial Spectrum of 2-Phenoxyethanol in Research Formulations

Microorganism TypeEfficacySource(s)
Gram-positive BacteriaEffective microbicidal activity chemicalbook.comeuropa.eu
Gram-negative BacteriaEffective microbicidal activity chemicalbook.comeuropa.eu
YeastsEffective microbicidal activity chemicalbook.comeuropa.eu
Fungi / MoldMicrobicidal at 25°C; microbistatic (inhibitory) at 4°C chemicalbook.com

Role as Solvents and Chemical Intermediates in Organic Synthesis Research

Beyond its preservative qualities, 2-phenoxyethanol and its derivatives serve as important molecules in organic synthesis research, acting as both solvents and key intermediates. acs.org

The structure of 2-phenoxyethanol makes it a valuable precursor in the synthesis of specialized polymers and esters. In materials science, it is used to create alkyl-aryl type phosphate esters. researchgate.net For example, new triesters with mixed structures have been synthesized using 2-phenoxyethanol combined with a long-branched alcohol like isotridecanol (B73481) to study their tribological properties. researchgate.net

The compound is also integral to the synthesis of poly(organophosphazenes), a class of polymers with a phosphorus-nitrogen backbone. In these syntheses, phenoxy groups can be attached as side chains to the polymer backbone, imparting specific properties to the final material. acs.org Furthermore, phosphate esters derived from alcohols like ethanol are used as flame retardants in the production of polyurethane (PU) rigid foams. researchgate.net Two-step reactions involving phosphorus oxychloride, ethanol, and a polyhydric alcohol can produce polyhydric alcohol/ethanol phosphates (PAEPs) that significantly improve the fire resistance of PU foams. researchgate.net The synthesis of poly(alkylene phosphate)s, which are analogues to the main chains of nucleic acids, can be achieved through the ring-opening polymerization of cyclic ethylene (B1197577) phosphates. researchgate.net

Anesthetic Agent in Aquatic Animal Research

The parent compound, 2-phenoxyethanol, is widely utilized in fisheries and aquatic research as an anesthetic agent. Anesthetics are essential for minimizing stress and facilitating handling during routine aquaculture procedures and invasive studies. up.ptjifro.ir

In research settings, 2-phenoxyethanol is used as a general anesthetic for various fish species, including sockeye salmon and sheatfish. dfo-mpo.gc.casemanticscholar.org It allows researchers to safely handle fish for procedures such as measuring, tagging, and transport without causing undue stress or physical harm. semanticscholar.orgresearchgate.net Studies have evaluated its effectiveness across different species and environmental conditions. For instance, research on silver carp (B13450389) determined that rapid induction of deep anesthesia with a relatively high concentration of 2-phenoxyethanol (0.5-0.9 mL L-1) had the lowest impact on haematological and serum biochemical stress indicators. jifro.ir Similarly, a study on the translocation of 102 fish species from Sea World to uShaka Marine World in South Africa successfully used 2-phenoxyethanol as the anesthetic, with most fish responding well to a concentration of 0.150 mℓ/ℓ and no resulting mortalities. researchgate.net The time to induce anesthesia typically decreases as the concentration of 2-phenoxyethanol increases. jifro.ir

Table 2: Research Applications of 2-Phenoxyethanol as a Fish Anesthetic

Fish SpeciesEffective Concentration Range (Research)Study FocusSource(s)
Gilthead Seabream0.15 - 0.45 mL/LComparison with MS-222 and clove oil up.pt
Silver Carp0.5 - 0.9 mL/LAssessment of haematological stress indicators jifro.ir
Common Carp600 mg/LComparison of anesthetic potency with a derivative researchgate.net
Doctor Fish750 - 825 mg/LDetermination of effective dose by fish size
Rainbow Trout0.2 - 0.6 mL/LEffect of concentration and temperature jifro.ir
Sheatfish0.30 ml/lAssessment of toxicity and physiological effects semanticscholar.org

The utility of phenoxy-class compounds as anesthetics extends to invertebrate model systems. While research on "Ethanol, 2-phenoxy-, phosphate" itself is limited in this area, studies on its derivatives highlight their potential. For example, 1-phenoxy-2-propanol, a derivative of 2-phenoxyethanol, has been shown to be an effective anesthetic for various invertebrates, including gastropods, pulmonates, bivalves, and nudibranchs. tubitak.gov.tr Its ability to reversibly eliminate neural activity and reduce muscle contraction makes it a useful tool for physiological studies in these model organisms. tubitak.gov.tr The compound is reported to be rapidly absorbed, metabolized, and eliminated from invertebrate organisms. tubitak.gov.tr

Facilitation of Fish Handling in Research Protocols

Utilization in Tracer Studies for Biokinetic Research in Controlled Settings

No published research specifically details the use of "this compound" as a tracer for biokinetic studies.

Integration into Molecularly Imprinted Polymers for Material Science Investigations

No published research specifically details the integration of "this compound" into molecularly imprinted polymers.

Environmental Research and Biodegradation Studies

Biodegradability Assessments in Aquatic Environments

Microbial Degradation Pathways and Associated Microorganisms

Detailed information on the specific microbial pathways for the degradation of Ethanol (B145695), 2-phenoxy-, phosphate (B84403) and the microorganisms involved is not currently available in published research. As an organophosphate ester, it is plausible that its degradation would involve the enzymatic hydrolysis of the phosphate ester bond, a common pathway for the breakdown of this class of compounds. hep.com.cngdut.edu.cn However, without specific studies, the exact metabolites and enzymatic processes remain unknown.

Anaerobic Biotransformation by Specific Bacterial Strains (e.g., Acetobacterium sp.)

There are no specific studies found in the public domain that investigate the anaerobic biotransformation of Ethanol, 2-phenoxy-, phosphate by Acetobacterium sp. or any other specific bacterial strain. While extensive research has been conducted on the anaerobic degradation of the related compound, 2-phenoxyethanol (B1175444), by Acetobacterium sp., which involves the cleavage of the ether linkage to form phenol (B47542) and acetaldehyde (B116499) d-nb.inforesearchgate.net, it cannot be assumed that the phosphate ester derivative follows the same pathway.

Environmental Fate and Transport Modeling in Experimental Systems

Publicly available research on the environmental fate and transport modeling of this compound in experimental systems is scarce. Such studies would typically investigate processes like adsorption to soil and sediment (Koc), volatilization (Henry's Law constant), and potential for long-range transport. The ECHA registration for the related substance "2-phenoxyethanol; phosphoric acid" indicates that data on transport and distribution, including adsorption/desorption and distribution modeling, are part of the required information, but the specific data points are not publicly accessible. europa.eu

Controlled Studies on Impact on Aquatic Ecosystems

Specific controlled studies on the impact of this compound on aquatic ecosystems, such as mesocosm or field studies, are not found in the available literature. Ecotoxicological data, which would inform such studies, are listed as endpoints in the ECHA dossier, including toxicity to fish, aquatic invertebrates (like Daphnia), and algae. europa.eu However, the results of these toxicity tests are not detailed in the public summary. For the related compound, 2-phenoxyethanol, aquatic toxicity data is available, showing varying levels of toxicity to different aquatic organisms. chemsupply.com.ausemanticscholar.orgvfu.cztubitak.gov.trresearchgate.net This information, however, is not directly applicable to the phosphate ester.

Q & A

Q. What synthetic methodologies are validated for producing Ethanol, 2-phenoxy-, phosphate?

this compound is synthesized via hydroxyethylation of phenol using alkali-metal hydroxides or borohydrides as catalysts, followed by phosphorylation. Key steps include controlling reaction stoichiometry to avoid over-phosphorylation and purification via solvent extraction or column chromatography to isolate the phosphate ester. Williamson ether synthesis is a foundational method, with phosphate groups introduced via reactions with phosphorus oxychloride (POCl₃) or polyphosphoric acid .

Q. Which analytical techniques are optimal for detecting and quantifying this compound in environmental matrices?

Phosphate derivatives are quantified using UV-Vis spectrophotometry (e.g., ascorbic acid method for orthophosphate detection) or ion chromatography. Sample preparation involves acid digestion to hydrolyze organic phosphates into inorganic phosphate (PO₄³⁻), followed by calibration with standard curves. For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) provides sub-ppb sensitivity. Method validation requires spiked recovery tests and inter-laboratory comparisons to ensure accuracy .

Q. What physicochemical properties govern the stability of this compound in aqueous systems?

Stability is influenced by pH (hydrolysis accelerates under acidic or alkaline conditions), temperature (degradation increases above 40°C), and presence of metal ions (e.g., Fe³⁺ catalyzes decomposition). Studies recommend buffering solutions to neutral pH (6–8) and storing samples at 4°C to minimize degradation. Hydrophobic interactions with organic matter can enhance persistence in sediments .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the anesthetic efficacy of this compound in aquatic organisms?

Dose-response studies in fish models (e.g., zebrafish or rainbow trout) require standardized exposure protocols:

  • Anesthesia induction : 0.3 mL/L for sedation, 0.8 mL/L for euthanasia (immersion time: 15–30 min).
  • Biochemical endpoints : Measure serum cortisol, glucose, and lactate levels pre- and post-exposure (15 min and 24 hr) to assess stress responses.
  • Controls : Compare with clove oil or tricaine methanesulfonate (MS-222) using ANOVA to determine statistical significance. Ethical approvals (e.g., COMETHEA guidelines) mandate humane endpoints and minimization of distress .

Q. What systematic approaches resolve contradictions in reported biochemical effects of this compound?

Contradictions (e.g., variable lactate levels post-exposure) arise from differences in species sensitivity, exposure duration, or analytical methods. Meta-analyses should:

  • Normalize data using standardized units (e.g., mg/L vs. ppm).
  • Apply multivariate regression to isolate confounding variables (e.g., temperature, dissolved oxygen).
  • Validate findings via cross-species comparisons and mechanistic studies (e.g., mitochondrial respiration assays to link lactate shifts to metabolic inhibition) .

Q. What methodological considerations are critical for assessing environmental persistence of this compound metabolites?

Environmental fate studies require:

  • Degradation pathways : Aerobic/anaerobic microcosm experiments to track hydrolysis and microbial breakdown products (e.g., phenol derivatives).
  • Adsorption kinetics : Batch tests with soil/sediment to determine partition coefficients (Kd).
  • Ecotoxicity : Algal growth inhibition assays (OECD 201) and Daphnia magna acute toxicity tests.
  • Modeling : Use IMAP or EPI Suite to predict half-lives and bioaccumulation potential .

Methodological Notes

  • Data Interpretation : Always correlate phosphate concentrations with co-pollutants (e.g., nitrogen species) to assess synergistic/antagonistic effects in environmental samples .
  • Ethical Compliance : Adhere to institutional animal care guidelines (e.g., European Union directive 2010/63) for in vivo studies, including anesthesia protocols and euthanasia criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.